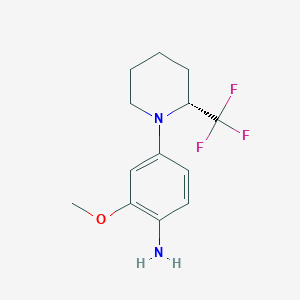![molecular formula C11H14O3 B13096840 Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13096840.png)
Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-oxobicyclo[222]oct-2-ene-2-carboxylate is an organic compound with the molecular formula C11H14O3 It is a bicyclic ester that features a unique bicyclo[222]octane framework, which is a common motif in various natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclohexadiene with ethyl acrylate under thermal conditions to form the bicyclic structure. The reaction is usually carried out in an inert solvent such as toluene at elevated temperatures (around 80-120°C) to facilitate the cycloaddition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to ensure high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The ester group in this compound can be subjected to nucleophilic substitution reactions. For example, reaction with ammonia (NH3) can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NH3 in ethanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides.
科学的研究の応用
Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic framework and are used in similar synthetic applications.
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another bicyclic compound with different functional groups and reactivity.
Uniqueness: Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate is unique due to its specific ester and ketone functionalities, which provide distinct reactivity patterns compared to other bicyclic compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)9-5-8-4-3-7(9)6-10(8)12/h5,7-8H,2-4,6H2,1H3 |
InChIキー |
DLULLRJYUYFYKL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2CCC1CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


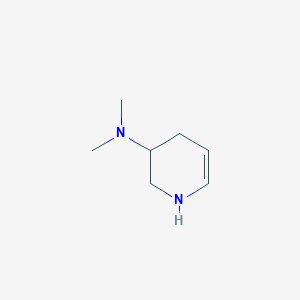
![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)
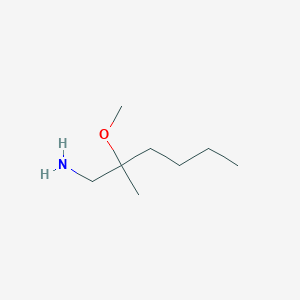

![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)
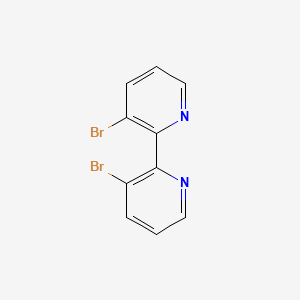

![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
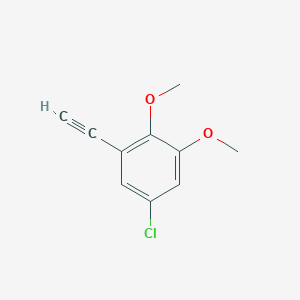
![7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
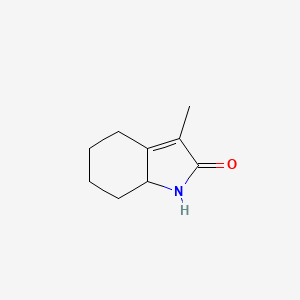
![3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13096828.png)
![6-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096831.png)
